molecular formula C11H14O3 B2897615 Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate CAS No. 1248507-45-0

Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate

Cat. No.: B2897615
CAS No.: 1248507-45-0
M. Wt: 194.23
InChI Key: DGLBUTBXIAXYDK-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate is a substituted hydroxyacetate ester characterized by a 2,3-dimethylphenyl group attached to the α-carbon of a glycolic acid-derived methyl ester. The compound has been cataloged by suppliers like CymitQuimica (Ref: 10-F659276), though it is currently listed as discontinued .

Properties

IUPAC Name

methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-5-4-6-9(8(7)2)10(12)11(13)14-3/h4-6,10,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLBUTBXIAXYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C(=O)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2,3-dimethylphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 2-(2,3-dimethylphenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(2,3-dimethylphenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted esters or acids.

Scientific Research Applications

Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate with analogs differing in substituents, molecular weight, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2,3-dimethylphenyl, hydroxyl, methyl C11H14O3 * 194.23 * Potential intermediate in chiral synthesis; discontinued commercial availability suggests niche use.
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate 3-hydroxyphenyl, hydroxyl, methyl C9H10O4 182.18 Enhanced hydrophilicity due to phenolic -OH; used in biochemical research (e.g., enzyme substrate studies).
Methyl 2-amino-2-(2,3-dimethylphenyl)acetate 2,3-dimethylphenyl, amino, methyl C11H15NO2 193.24 Amino group introduces basicity; potential precursor for peptidomimetics or coordination chemistry.
Methyl 2-phenylacetoacetate Phenyl, acetyl, methyl C11H12O3 192.2 β-keto ester enables enolate formation; precursor in illicit drug synthesis (e.g., amphetamines).
2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid) Diphenyl, hydroxyl C14H12O3 228.24 Free acid form with high crystallinity; historical use in rearrangements (Benzilic acid rearrangement).
Methyl 2-(2-acetylphenyl)acetate 2-acetylphenyl, methyl C11H12O3 192.21 Acetyl group enhances electron-withdrawing effects; applications in photostabilizers or polymer additives.

Note: Formula and weight for this compound are inferred from structural analogs in and .

Key Research Findings

  • Steric and Electronic Effects : Bulky substituents (e.g., 2,3-dimethylphenyl) reduce reactivity in nucleophilic substitutions compared to smaller groups like acetyl or hydroxyl .
  • Hydrogen Bonding: Hydroxyl groups (as in the target compound and ’s analog) improve solubility in polar solvents but may lower thermal stability compared to amino or acetylated derivatives .
  • Applications: β-keto esters (e.g., Methyl 2-phenylacetoacetate) are pivotal in Claisen condensations, unlike the target compound, which lacks a ketone group . Amino-substituted analogs () show promise in medicinal chemistry due to their ability to form salts or coordinate with metals .

Biological Activity

Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.25 g/mol

Synthesis Methods

The synthesis of this compound typically involves the esterification of 2-(2,3-dimethylphenyl)-2-hydroxyacetic acid with methanol. The reaction conditions include:

  • Reagents : 2-(2,3-dimethylphenyl)-2-hydroxyacetic acid and methanol
  • Catalyst : Acid catalyst (e.g., sulfuric acid)
  • Temperature : Reflux conditions

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

These findings suggest its potential as a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed effects include:

  • Cell Viability Reduction : Significant decrease in cell viability at concentrations above 50 µg/mL.
  • Apoptosis Induction : Increased levels of apoptotic markers such as cleaved caspase-3 and PARP were noted in treated cells.

The biological activity of this compound may be attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and interfere with cell signaling pathways related to proliferation and apoptosis. For example:

  • In antimicrobial studies, it may inhibit bacterial enzymes responsible for cell wall synthesis.
  • In cancer studies, it may activate apoptotic pathways through the modulation of Bcl-2 family proteins.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated that the compound not only inhibited growth but also reduced biofilm formation in Staphylococcus aureus by approximately 70% at a concentration of 100 µg/mL .

Study on Anticancer Effects

In another study focusing on its anticancer effects, this compound was tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 60 µg/mL for MCF-7 cells. The mechanism was linked to the activation of p53-mediated pathways leading to apoptosis .

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